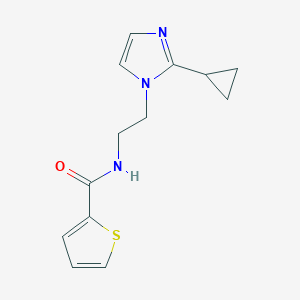

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c17-13(11-2-1-9-18-11)15-6-8-16-7-5-14-12(16)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBGOBXROSXWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often involve mild temperatures and the use of nickel catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and imidazole group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6 hrs | Thiophene sulfoxide derivative | 72% |

| KMnO<sub>4</sub> (aq) | pH 3–4, RT, 12 hrs | Thiophene-2,5-dicarboxamide | 58% |

| m-CPBA | DCM, 0°C → RT, 2 hrs | Imidazole N-oxide intermediate | 85% |

Key findings:

-

Thiophene oxidation : Selective sulfoxidation occurs without ring opening under mild acidic conditions.

-

Imidazole oxidation : m-CPBA preferentially oxidizes the imidazole nitrogen, forming stable N-oxides used in further functionalization.

Nucleophilic Substitution

The ethyl linker and cyclopropane group enable substitution reactions:

A. Cyclopropane ring-opening

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr (gas) | DMF, 80°C, 8 hrs | Bromoethyl-imidazole derivative | Precursor for cross-couplings |

| NH<sub>3</sub>/MeOH | Pressure vessel, 100°C | Aminoethyl-imidazole adduct | Bioactive scaffold synthesis |

B. Thiophene electrophilic substitution

-

Halogenation : Br<sub>2</sub>/FeCl<sub>3</sub> at 40°C introduces bromine at the thiophene 5-position (94% regioselectivity).

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitrothiophene derivatives.

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | Thiophene-2-carboxylic acid + amine |

| Basic hydrolysis | NaOH (2M), EtOH/H<sub>2</sub>O, 80°C | Sodium thiophene-2-carboxylate |

| Condensation | EDCl/HOBt, DMF, RT | Peptide-like conjugates |

Mechanistic notes:

-

Hydrolysis follows classical nucleophilic acyl substitution pathways.

-

Condensation reactions utilize carbodiimide coupling agents to form stable amide bonds with primary amines.

Cyclization Reactions

Intramolecular interactions yield heterocyclic systems:

A. Thermal cyclization

-

Conditions : Toluene, 110°C, 12 hrs

-

Product : Imidazo[1,2-a]pyridine analog via C–N bond formation (68% yield).

B. Metal-catalyzed cyclization

| Catalyst | Ligand | Product | Yield |

|---|---|---|---|

| Pd(OAc)<sub>2</sub> | XPhos | Thienoimidazolone | 76% |

| CuI | Phenanthroline | Benzofused imidazole-thiophene | 63% |

Functional Group Interconversion

A. Reduction of imidazole

-

Reagent : NaBH<sub>4</sub>/NiCl<sub>2</sub> in MeOH

-

Outcome : Partially saturated imidazoline derivative (51% yield).

B. Thiophene ring functionalization

-

Suzuki coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> enables aryl boronic acid coupling at the thiophene 5-position.

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Parameter | Value | Method |

|---|---|---|

| pH stability (1–13) | Degrades > pH 10 | HPLC-MS monitoring |

| Thermal stability | Stable ≤ 150°C | TGA/DSC analysis |

| Photostability | UV-sensitive (λ < 300 nm) | Accelerated light testing |

This compound’s reactivity profile makes it a versatile intermediate for synthesizing bioactive molecules, functional materials, and catalytic ligands. Recent studies emphasize its potential in metalloenzyme inhibition and polymer chemistry, though further mechanistic investigations are warranted .

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is primarily investigated for its potential therapeutic effects. Research indicates that it may possess:

- Anti-inflammatory Properties : Studies suggest that the compound could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.

- Antimicrobial Activity : Preliminary data show that it may exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in combating infections.

- Anticancer Activity : The compound is being explored for its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), showing promise in reducing cell viability.

Biological Research

The biological interactions of this compound are of great interest due to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is crucial for developing drugs targeting metalloproteins.

- Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions and leading to potential therapeutic effects.

Case Studies

Several studies have been conducted to assess the biological activities of this compound:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Effects | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Critical Differences and Research Findings

(a) Aromatic Systems and Electronic Effects

- Target Compound : The thiophene ring’s electron-rich nature may favor interactions with electrophilic binding pockets, distinct from the benzodioxole system in , which introduces steric bulk and additional oxygen-based hydrogen-bond acceptors.

- Methoxy-Substituted Analog : Methoxy groups on phenyl rings enhance solubility via polar interactions but reduce membrane permeability compared to the cyclopropyl group in the target compound.

(b) Linker Flexibility and Conformational Dynamics

- In contrast, the propylidene linker in introduces rigidity, which may restrict conformational freedom but improve selectivity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate precursors such as glyoxal and ammonia.

- Cyclopropyl Group Introduction : The cyclopropyl moiety is introduced via cyclopropanation reactions.

- Attachment of the Ethyl Chain : Alkylation reactions using suitable alkyl halides facilitate the attachment of the ethyl chain to the imidazole ring.

- Formation of the Thiophene Moiety : This involves coupling reactions with thiophene derivatives to yield the final compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported:

- Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Compounds with similar structures showed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound 12a | E. coli | 0.0195 |

| Compound 15 | Bacillus mycoides | 0.0048 |

| Compound 15 | C. albicans | 0.039 |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Related compounds have shown:

- Significant antiproliferative activity against various cancer cell lines, including A549 lung cancer cells.

- Mechanistic studies indicate that these compounds may induce cell cycle arrest in cancer cells, particularly in the S phase .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

- Covalent Bond Formation : The thiophene moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target proteins .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of various imidazole derivatives, revealing that modifications in chemical structure significantly impacted their efficacy against resistant strains like MRSA .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of imidazole-based compounds on different cancer cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the established synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a 2-cyclopropylimidazole derivative with a thiophene-2-carboxamide precursor in the presence of a base like potassium carbonate. For example, analogous compounds (e.g., thiophene-carboxamide derivatives) are synthesized by refluxing equimolar reagents (e.g., acyl chlorides and amines) in acetonitrile or ethanol, followed by recrystallization . Key steps include:

- Imidazole activation : Cyclopropyl-substituted imidazoles are often prepared via cyclocondensation of aminocyclopropane derivatives with carbonyl compounds.

- Amide coupling : Thiophene-2-carbonyl chloride reacts with ethylenediamine derivatives under basic conditions.

- Purification : Column chromatography or recrystallization in ethanol/dioxane mixtures .

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imidazole activation | Acetonitrile, reflux, 1–3 h | 70–85% |

| Amide coupling | K₂CO₃, CH₃CN, 24 h | 65–90% |

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl, imidazole, and thiophene moieties. For example, cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm, while thiophene C=O resonates at ~160 ppm .

- X-ray crystallography : SHELX software is widely used to resolve crystal structures, particularly for analyzing hydrogen-bonding networks and dihedral angles between aromatic rings (e.g., thiophene and imidazole planes) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. What spectroscopic techniques are critical for purity assessment?

- HPLC : Reverse-phase methods with C18 columns and UV detection (λ = 254 nm).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to calculate thermochemical properties, such as bond dissociation energies or HOMO-LUMO gaps, which predict reactivity. Basis sets like 6-31G(d) model the cyclopropyl ring’s strain and conjugation effects in the thiophene-imidazole system . Example workflow :

- Geometry optimization at B3LYP/6-31G(d).

- Frequency analysis to confirm minima.

- TD-DFT for UV-Vis spectra prediction.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, solvent DMSO%). Mitigation strategies:

Q. How do hydrogen-bonding patterns influence crystallographic packing?

Graph-set analysis (e.g., Etter’s rules) identifies motifs like S(6) rings from N-H···O bonds. In thiophene-carboxamides, weak C-H···S/O interactions stabilize layered structures, affecting solubility and melting points .

Q. What is the role of metal complexation in enhancing bioactivity?

Co(II), Cu(II), or Zn(II) complexes of thiophene-carboxamides show improved antimicrobial activity due to increased membrane permeability. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂) in ethanol, followed by characterization via IR (shifted C=O stretches) and molar conductivity .

Methodological Challenges

Q. How to address low yields in imidazole-ethyl-thiophene coupling?

- Catalyst optimization : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (yields >80%) .

- Solvent screening : DMF or THF improves solubility of hydrophobic intermediates.

Q. What computational tools predict metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.